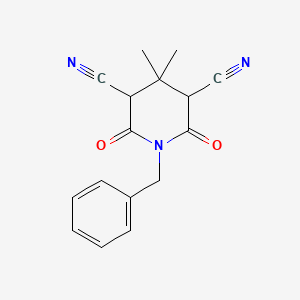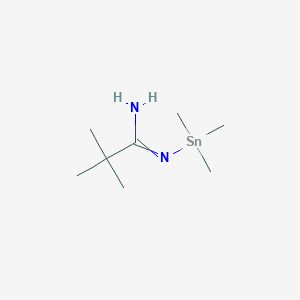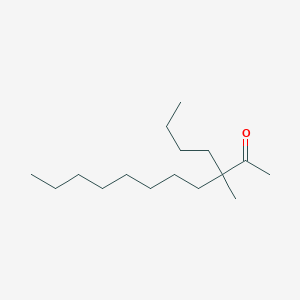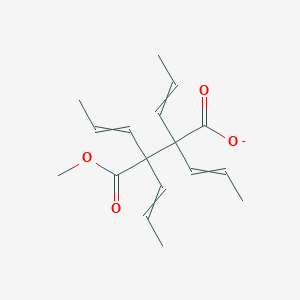![molecular formula C23H23NO3 B14489947 N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide CAS No. 63292-45-5](/img/structure/B14489947.png)
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above, involving ultrasonic irradiation and a solid acid catalyst, is gaining traction due to its efficiency and environmental benefits .
化学反応の分析
Types of Reactions
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
作用機序
The mechanism of action of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other benzamide derivatives such as:
Uniqueness
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is unique due to its specific combination of hydroxy, methoxy, and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
63292-45-5 |
|---|---|
分子式 |
C23H23NO3 |
分子量 |
361.4 g/mol |
IUPAC名 |
N-[3-hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide |
InChI |
InChI=1S/C23H23NO3/c1-27-21-15-9-8-14-20(21)23(26,19-12-6-3-7-13-19)16-17-24-22(25)18-10-4-2-5-11-18/h2-15,26H,16-17H2,1H3,(H,24,25) |
InChIキー |
ZDSAVJHNKROUEQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(CCNC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)




![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)





![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)

